(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide” is a chromenone derivative featuring a 7-hydroxy-2H-chromene core substituted with a 4-chlorophenyl imino group at position 2 and a furan-2-ylmethyl carboxamide at position 2. Chromenones are heterocyclic systems known for their bioactivity, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-14-4-6-15(7-5-14)24-21-18(20(26)23-12-17-2-1-9-27-17)10-13-3-8-16(25)11-19(13)28-21/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWQXBLESMRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide , a derivative of chromene, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A chromene backbone, which is known for its diverse biological properties.
- A furan moiety that may enhance its interaction with biological targets.
- A 4-chlorophenyl group that could influence its pharmacological profile.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Induces apoptosis and inhibits cell proliferation |
| T47D (Breast Cancer) | 27.3 | Disrupts cell cycle progression |
| K562 (Leukemia) | Not specified | Potentially modulates apoptotic pathways |
The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown promising anti-inflammatory properties. It was found to inhibit the TLR4-MD2 complex activation, a critical pathway in LPS-induced inflammation. This inhibition resulted in reduced levels of pro-inflammatory cytokines and improved survival rates in animal models subjected to sepsis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization, leading to caspase activation.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cell proliferation .
- Cytokine Modulation : By targeting inflammatory pathways, it reduces cytokine release, thus mitigating inflammation-related tissue damage .
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Study on HCT116 Cells : This study demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation. The results were quantified using MTS assays .
- In Vivo Sepsis Model : In a murine model of sepsis, administration of the compound significantly improved survival rates and reduced organ damage by inhibiting inflammatory cytokine production .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances reactivity and potential interactions with biological targets. |
| Imino Group | Increases binding affinity to enzymes and receptors through hydrogen bonding. |
| Furan Ring | Contributes to various biological activities, enhancing the pharmacological profile. |
| Hydroxy Group | May influence solubility and bioavailability, enhancing therapeutic efficacy. |
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
- Mechanism : Induces apoptosis in cancer cells through caspase activation.
- Case Study : Significant cytotoxicity against MCF-7 breast cancer cells was observed, with an IC50 value of 12 µM.
Antimicrobial Properties
- Mechanism : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Case Study : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 25 µg/mL.
Anti-inflammatory Effects
- Mechanism : Reduces pro-inflammatory cytokine production through inhibition of NF-kB signaling pathways.
- Case Study : A 40% reduction in TNF-alpha levels was reported in LPS-stimulated macrophages at a concentration of 10 µM.
Research Findings
Recent studies have elucidated the relationship between the structural features of this compound and its biological activities:
| Compound Feature | Biological Activity |
|---|---|
| Chlorine Substitution | Enhanced enzyme inhibition profiles compared to non-chlorinated analogs. |
| Hydroxy Group | Improved solubility and bioavailability, contributing to higher efficacy in vivo. |
| Imino Group | Increased binding affinity to target enzymes due to enhanced hydrogen bonding capabilities. |
Applications in Scientific Research
The applications of this compound extend across various fields:
- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug development.
- Biochemical Research : Useful in studying enzyme inhibition and receptor modulation.
- Therapeutic Interventions : Potential for use in treatments targeting inflammation-related diseases.
Comparison with Similar Compounds
Research Implications
- The 4-chlorophenyl imino group optimizes electronic effects without excessive steric bulk, as seen in dichlorophenyl analogues .
- Further studies on solubility, log P, and in vitro activity are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide?
- Methodology :
Imine formation : React 4-chlorophenylamine with a chromene-aldehyde precursor under acidic conditions (e.g., acetic acid) to form the imine linkage.
Amide coupling : Introduce the furan-2-ylmethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the chromene-3-carboxylic acid intermediate.
Hydroxylation : Protect the 7-hydroxy group during synthesis using tert-butyldimethylsilyl (TBS) ether, followed by deprotection with tetrabutylammonium fluoride (TBAF).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolation .
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to verify imine (C=N, δ ~8.5 ppm) and amide (N–H, δ ~10 ppm) groups.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 423.1).
- X-ray crystallography : Resolve the Z-configuration of the imine bond and chromene ring geometry using SHELX software for refinement .
Q. What preliminary assays are used to assess its biological activity?
- In vitro screening :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA.
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Strategies :
- Catalyst screening : Test palladium or copper catalysts for imine bond formation to reduce side products.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield.
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to adjust parameters dynamically .
Q. How to resolve contradictions between spectroscopic data and computational modeling results?
- Case example : If NMR suggests a planar chromene ring but DFT calculations predict non-planarity:
Validate crystallography : Perform single-crystal XRD to confirm spatial arrangement.
Re-examine solvent effects : Simulate NMR chemical shifts in explicit solvent models (e.g., DMSO) using Gaussian03.
Statistical validation : Apply Bayesian analysis to weigh experimental vs. computational uncertainties .
Q. What computational tools predict the compound’s interaction with biological targets?
- Approach :
Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or histone deacetylases (HDACs).
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
QSAR modeling : Correlate substituent effects (e.g., 4-Cl vs. 4-F) with bioactivity using MOE software .
Q. How to address discrepancies in bioactivity data across different cell lines?
- Troubleshooting steps :
Metabolic stability : Test compound degradation in cell lysates via LC-MS.
Membrane permeability : Use Caco-2 assays or PAMPA to rule out transport limitations.
Target engagement : Perform thermal shift assays (TSA) to verify direct protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
